molecular formula C17H10ClF3O3 B2792858 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 2289692-46-0

7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2792858
CAS No.: 2289692-46-0
M. Wt: 354.71
InChI Key: KDHYJXAHPZTQAW-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 2-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The 4-chlorophenol is reacted with an appropriate base to form the phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)benzaldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the chromenone core structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromenones depending on the reagents used.

Scientific Research Applications

7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-[(4-bromophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(22)8-16(17(19,20)21)24-15(13)7-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHYJXAHPZTQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C=C(O3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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